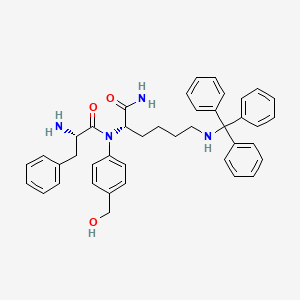

Phe-Lys(Trt)-PAB

Übersicht

Beschreibung

Phe-Lys(Trt)-PAB ist eine synthetische Peptidverbindung, die Phenylalanin, Lysin mit einer Tritylschutzgruppe und Para-Aminobenzoesäure kombiniert. Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften und Reaktivität häufig in der biochemischen Forschung und in pharmazeutischen Anwendungen eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst typischerweise die folgenden Schritte:

Schutz von Lysin: Lysin wird zunächst mit einer Tritylgruppe geschützt, um unerwünschte Reaktionen an seiner Aminogruppe zu verhindern.

Kupplung mit Phenylalanin: Das geschützte Lysin wird dann unter milden Bedingungen mit Phenylalanin unter Verwendung eines Kupplungsreagenzes wie [6-(Trifluormethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphoniumhexafluorophosphat (CF3-PyBOP) gekoppelt.

Zugabe von Para-Aminobenzoesäure: Schließlich wird Para-Aminobenzoesäure an die Peptidkette hinzugefügt, wodurch die Synthese von this compound abgeschlossen wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst automatisierte Peptidsynthesizer und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Lys(Trt)-PAB typically involves the following steps:

Protection of Lysine: Lysine is first protected with a trityl group to prevent unwanted reactions at its amino group.

Coupling with Phenylalanine: The protected lysine is then coupled with phenylalanine using a coupling reagent such as [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate (CF3-PyBOP) under mild conditions.

Addition of Para-Aminobenzoic Acid: Finally, para-aminobenzoic acid is added to the peptide chain, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phe-Lys(Trt)-PAB unterliegt verschiedenen chemischen Reaktionen, darunter:

Kupplungsreaktionen: Die Verbindung kann an weiteren Peptidkupplungsreaktionen teilnehmen, um längere Peptidketten zu bilden.

Oxidation und Reduktion: Die Phenylalanin- und Para-Aminobenzoesäureeinheiten können unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Eisessig und konzentrierte Salzsäure (95:5, v/v) werden üblicherweise für die Entschützung verwendet.

Kupplungsreaktionen: CF3-PyBOP wird als Kupplungsreagenz unter milden Bedingungen verwendet.

Oxidation und Reduktion: Standardoxidations- und Reduktionsmittel wie Wasserstoffperoxid und Natriumborhydrid können verwendet werden.

Hauptprodukte, die gebildet werden

Entschütztes Lysin: Die Entfernung der Tritylgruppe ergibt freies Lysin.

Verlängerte Peptide: Weitere Kupplungsreaktionen führen zu längeren Peptidketten.

Wissenschaftliche Forschungsanwendungen

Phe-Lys(Trt)-PAB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Es wird als Baustein für die Synthese längerer Peptide und Proteine verwendet.

Pharmazeutika: Die Verbindung wird in der Medikamentenentwicklung und in Abgabesystemen eingesetzt.

Proteasesubstrate: Es dient als Substrat zur Untersuchung der Proteaseaktivität und -spezifität.

Biomaterialien: This compound wird in Hydrogels und anderen Biomaterialien für die Gewebezüchtung und regenerative Medizin integriert.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit bestimmten Enzymen und Rezeptoren. Das tritylgeschützte Lysin kann selektiv entschützt werden, so dass die freie Aminogruppe an biochemischen Reaktionen teilnehmen kann. Die Phenylalanin- und Para-Aminobenzoesäureeinheiten tragen zur Bindungsaffinität und Spezifität der Verbindung für Zielenzyme und -rezeptoren bei .

Wirkmechanismus

The mechanism of action of Phe-Lys(Trt)-PAB involves its interaction with specific enzymes and receptors. The trityl-protected lysine can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The phenylalanine and para-aminobenzoic acid moieties contribute to the compound’s binding affinity and specificity for target enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phe-Lys-pNA: Ein chromogenes Substrat, das zur Untersuchung der Proteaseaktivität verwendet wird.

Hafk-Peptid: Ein Tetrapeptid mit antifungaler Aktivität.

Einzigartigkeit

Phe-Lys(Trt)-PAB ist aufgrund seines tritylgeschützten Lysins einzigartig, das eine selektive Entschützung und anschließende Reaktionen ermöglicht. Diese Eigenschaft macht es sehr vielseitig für den Einsatz in der Peptidsynthese und in der biochemischen Forschung.

Biologische Aktivität

Phe-Lys(Trt)-PAB, also known as Fmoc-Phe-Lys(Trt)-PAB, is a peptide-based linker extensively utilized in the development of antibody-drug conjugates (ADCs). Its design and biological activity are pivotal for enhancing the efficacy of targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the following molecular details:

- Chemical Name : 9H-fluoren-9-ylmethoxycarbonyl-L-phenylalanine-L-lysine(trityl)-p-aminobenzyl-4-nitrophenyl carbonate

- Molecular Formula : C63H57N5O9

- Molecular Weight : 1028.15 g/mol

- Purity : Typically above 95% in commercial preparations

The compound serves as a cleavable linker that connects monoclonal antibodies to cytotoxic agents, facilitating targeted drug delivery while minimizing systemic toxicity .

The biological activity of this compound is largely attributed to its role in ADCs. The mechanism involves:

- Targeted Delivery : The monoclonal antibody binds to specific antigens on cancer cells, delivering the cytotoxic agent directly to the tumor site.

- Cleavage in Tumor Microenvironment : The linker is designed to be stable in circulation but cleavable by proteases such as cathepsins, which are overexpressed in tumor tissues. This selective cleavage releases the cytotoxic agent precisely where it is needed, enhancing therapeutic efficacy .

- Minimized Off-target Effects : By ensuring that the cytotoxic payload is released primarily within cancer cells, this compound reduces damage to healthy tissues, thereby improving the therapeutic index of the drug .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Brentuximab Vedotin : This ADC utilizes a similar peptide-cleavable linker strategy, demonstrating significant success in treating Hodgkin lymphoma and anaplastic large cell lymphoma. The incorporation of Phe-Lys linkers has been shown to enhance drug delivery efficiency and reduce side effects .

- Clinical Trials : Ongoing clinical trials involving ADCs that utilize this compound are investigating its efficacy against various cancers, including breast and lung cancers. Early results indicate improved patient outcomes compared to traditional chemotherapies .

Eigenschaften

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCZCKQSLIJFDP-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.